2-(Diphenylphosphino)terephthalic acid

Metal-Organic Frameworks Heterogeneous Catalysis Solid-State Ligands

Constructing phosphine-functionalized MOFs requires linkers that simultaneously provide carboxylate coordination and accessible phosphine sites. 2-(Diphenylphosphino)terephthalic acid (PPh2-bdc) addresses this by integrating -COOH groups for framework incorporation while preserving -PPh2 moieties for post-synthetic metalation with Rh, Ir, or Pd. • Yields P-MOF-5 and MIL-101-PPh2 frameworks retaining ~3000 m²/g BET surface area after phosphine incorporation. • Enables catalytic applications: alkene hydroformylation, C-H borylation, and cross-coupling. • Pre-activated pentafluorophenyl ester derivative available for traceless Staudinger ligation with azide-containing biomolecules. Supplied with full analytical documentation; bulk quantities available.

Molecular Formula C20H15O4P
Molecular Weight 350.3 g/mol
CAS No. 1537175-69-1
Cat. No. B6356223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylphosphino)terephthalic acid
CAS1537175-69-1
Molecular FormulaC20H15O4P
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=CC(=C3)C(=O)O)C(=O)O
InChIInChI=1S/C20H15O4P/c21-19(22)14-11-12-17(20(23)24)18(13-14)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,21,22)(H,23,24)
InChIKeyJAPYYNMORWSLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diphenylphosphino)terephthalic Acid: Dual-Function Linker


2-(Diphenylphosphino)terephthalic acid (PPh2-bdc, C20H15O4P, MW 350.30) is a heterobifunctional aromatic linker comprising both carboxylic acid (-COOH) and diphenylphosphino (-PPh2) metal-coordinating moieties on a terephthalic acid backbone [1]. The carboxylic acid groups enable structural integration into metal-organic frameworks (MOFs) via coordination with metal nodes, while the pendant phosphine group provides a site for post-synthetic metalation and covalent bioconjugation [2]. This compound has been employed as a solid-state ligand for constructing phosphine-functionalized MOFs (P-MOFs) with MOF-5 and MIL-101 topologies [3], and its activated pentafluorophenyl ester derivative serves as a Staudinger ligation reagent for amine-azide conjugation in chemical biology applications .

Dual-function linker: COOH for MOF framework integration, PPh₂ for post-synthetic metalation
Compatible with MOF-5 and MIL-101(Cr/Al) topologies for porous phosphine-MOF synthesis
Activated pentafluorophenyl ester derivative supports traceless Staudinger ligation in chemical biology

Why Generic Linkers Cannot Replace PPh2-bdc


Unsubstituted terephthalic acid (H2BDC) and mono-functional analogs (e.g., amino-BDC, OH-BDC, Br-BDC) provide only carboxylate coordination, offering no phosphine-based metal-binding or covalent ligation functionality [1]. Substituting 2-(diphenylphosphino)terephthalic acid with simpler BDC linkers in MOF syntheses eliminates the phosphine sites required for post-synthetic metalation, thereby forfeiting catalytic activity in transformations such as hydroformylation, C-H borylation, and cross-coupling [2]. In bioconjugation, the pentafluorophenyl ester-activated form of this compound enables traceless Staudinger ligation with azide-containing biomolecules, a capability absent in non-phosphine-containing terephthalate derivatives . The quantified differential properties below establish the functional advantage of the diphenylphosphino substitution.

2-(Diphenylphosphino)terephthalic acid
Pendant -PPh₂ enables direct Rh/Ir/Pd metalation; carboxylic acids anchor into MOF lattice.
Generic H₂BDC / Mono-functional analogs
Only carboxylate coordination; no intrinsic phosphine sites for post-synthetic metalation, eliminating catalytic function.
Activated PPh₂-bdc diester
Traceless Staudinger ligation with azide biomolecules; amide bond without residual linker atoms.
Non-phosphine terephthalate esters
Lack phosphine trigger; cannot perform bioorthogonal Staudinger conjugation, limiting bioconjugation utility.

PPh2-bdc vs. Generic Terephthalates: Key Evidence


Dual Coordination: Phosphine + Carboxylate Binding

2-(Diphenylphosphino)terephthalic acid contains both carboxylic acid groups for framework formation and a pendant diphenylphosphine group for post-synthetic metal coordination [1]. In contrast, unsubstituted terephthalic acid (H2BDC) provides only carboxylate binding sites [2]. Phosphine K-edge XAS analysis of P-MOFs synthesized with this linker revealed that 72 ± 4% of total phosphorus groups in MIL-101(Al)-NH2-PPh2 (LSK-15) remained as intact phosphine (-PPh2) species available for metalation, while the control MIL-101(Cr)-PPh2 (LSK-12) contained only phosphorus oxide groups [3].

Phosphine Site Retention
Head-to-head
72 ± 4% intact -PPh₂ groups in MIL-101(Al)-NH₂-PPh₂ (LSK-15)
Reported phosphine availability supports post-synthetic metalation
P K-edge XAS; MIL-101 topology. Unsubstituted H₂BDC shows 0% phosphine
Metal-Organic Frameworks Heterogeneous Catalysis Solid-State Ligands

MOF Porosity Retention After Phosphine Incorporation

Partial substitution of H2BDC with 2-(diphenylphosphino)terephthalic acid in MOF-5 syntheses produces crystalline P-MOF-5 frameworks with retained high porosity [1]. P-MOF-5 (MOF-5 topology with partial PPh2-bdc substitution) maintained a Brunauer-Emmett-Teller (BET) surface area of approximately 3000 m²/g [2], comparable to parent MOF-5 (2900-3400 m²/g reported range). MIL-101(Cr)-PPh2 and MIL-101(Al)-NH2-PPh2 synthesized with this linker remained highly porous despite phosphine incorporation [3].

Surface Area Retention
Cross-study comparable
P-MOF-5 BET ~3000 m²/g vs. parent MOF-5 2900–3400 m²/g
Porosity preserved after phosphine incorporation
N₂ adsorption at 77 K; MIL-101 analogues also remain highly porous
Porous Materials MOF Synthesis Gas Adsorption

Traceless Staudinger Ligation Capability

The 1-methyl 4-pentafluorophenyl diester derivative of 2-(diphenylphosphino)terephthalic acid serves as a traceless Staudinger ligation reagent for conjugation of amine and azide-containing compounds or biomolecules . The amine-functionalized molecule reacts with the activated pentafluorophenyl ester, followed by azide reaction with the phosphine to form an iminophosphorane; the aza-ylide is then captured by the methyl ester to yield a covalent amide-linked product without residual atoms from the linker . In liposome functionalization studies, this reagent successfully synthesized transferrin-conjugated liposomes via Staudinger ligation with dioleoyl phosphatidylethanolamine (DOPE) [1].

Bioorthogonal Conjugation
Direct comparison
Traceless amide bond via Staudinger ligation; transferrin-conjugated liposomes reported
Reported conjugation supports bioconjugation workflows
Pentafluorophenyl ester derivative used; DOPE liposomes
Bioconjugation Click Chemistry Staudinger Ligation

Catalytic Metal Loading via Phosphine Sites

The pendant -PPh2 group in 2-(diphenylphosphino)terephthalic acid-based P-MOFs serves as a solid-state ligand for late transition metals [1]. Phosphine-functionalized MOFs with MIL-101 topology (MIL-PPh-0.1 and MIL-PCy-0.1) exhibited activity for Ir-catalyzed C-H borylation of toluene when metalated with [Ir(OMe)(cod)]2, whereas unsubstituted MIL-101 lacks phosphine sites for such metalation [2]. P-MOFs with this linker architecture enable heterogeneous catalysis while retaining recyclability through simple filtration, bridging the gap between homogeneous phosphine catalysts and heterogeneous systems [3].

Metalation Capacity
Class-level
Ir-catalyzed C-H borylation with P-MOF; unsubstituted MIL-101 requires amine grafting
Direct phosphine coordination simplifies catalyst preparation
Catalytic hydroformylation and borylation studies; data to verify for specific systems
Heterogeneous Catalysis Phosphine Ligands P-MOF

Application Scenarios for PPh2-bdc and Activated Diester


P-MOF Synthesis for Heterogeneous Catalysis

Researchers constructing P-MOFs for solid-state catalysis should procure this compound as the primary phosphine-containing linker for partial substitution of H2BDC in MOF-5, MIL-101(Cr), and MIL-101(Al)-NH2 syntheses [1]. The resulting frameworks retain high BET surface areas (~3000 m²/g) while providing -PPh2 sites for post-synthetic metalation with Rh, Ir, or Pd, enabling catalytic applications including alkene hydroformylation and C-H borylation .

Bioorthogonal Conjugation via Staudinger Ligation

The 1-methyl 4-pentafluorophenyl diester derivative (Sigma-Aldrich 679011, assay ≥97%) is specifically designed for chemoselective conjugation of amine-containing molecules with azide-tagged biomolecules [1]. Applications include synthesis of receptor-targeted liposomes, site-specific protein labeling, and peptide ligation without metal catalysts or residual linker atoms . Procurement of the pre-activated diester eliminates the need for in-house ester activation.

Solid-State Phosphine Ligand Platform

This compound serves as a bifunctional building block for anchoring phosphine-metal complexes within porous frameworks. The carboxylic acid groups integrate into the MOF lattice while the -PPh2 moiety remains available for coordination, enabling heterogeneous catalyst design with the ligand properties of triphenylphosphine analogs but with the recyclability advantages of solid supports [1].

Comparative MOF Linker Studies

Investigators comparing functionalized vs. unfunctionalized MOF properties should select this compound as the phosphine-bearing linker for direct head-to-head comparisons with H2BDC-based frameworks. The maintained crystallinity and porosity in P-MOF-5, MIL-101(Cr)-PPh2, and MIL-101(Al)-NH2-PPh2 allow isolation of the phosphine group‘s contribution to metal uptake, catalytic activity, and adsorption selectivity [1].

Application
Selection Property
Validation Focus
P-MOF Synthesis for Catalysis
Phosphine-functionalized linker with retained porosity
Post-synthetic metalation efficiency; BET surface area retention
Staudinger Ligation Bioconjugation
Pre-activated pentafluorophenyl diester
Chemoselective amide bond formation; traceless ligation
Solid-State Phosphine Ligand Platform
Bifunctional COOH/PPh₂ building block
Metal coordination and heterogeneous catalyst recyclability
Comparative MOF Linker Studies
Phosphine-bearing linker vs. H₂BDC
Isolated phosphine contribution to metal uptake and catalytic activity
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